molecular formula C22H25NO5 B557304 Fmoc-Ser(tBu)-OH CAS No. 71989-33-8

Fmoc-Ser(tBu)-OH

Cat. No. B557304
CAS RN: 71989-33-8
M. Wt: 383.4 g/mol
InChI Key: REITVGIIZHFVGU-IBGZPJMESA-N
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Description

Fmoc-Ser(tBu)-OH, also known as Fmoc-Serine-t-Butyl Ester, is an important amino acid derivative used in peptide synthesis, chemical biology, and medicinal chemistry. It is a hydrophobic molecule that is used in the synthesis of peptides, proteins, and other bioactive molecules. Fmoc-Ser(tBu)-OH is a derivative of serine, an amino acid found in many proteins and peptides. It is a versatile reagent used in many different biochemical and biophysical studies.

Scientific research applications

  • Self-Assembly and Material Science: Fmoc-Ser(tBu)-OH demonstrates unique self-assembly properties, forming different morphologies under varying concentration and temperature conditions. This characteristic is significant for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Solid-Phase Peptide Synthesis: In solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH can undergo unexpected levels of racemization under continuous-flow conditions. Research has identified protocols to minimize this racemization, which is crucial for the accurate synthesis of peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Stereoselective Polymer-Supported Synthesis: It has been used in the stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support, showcasing its versatility in creating complex molecules (Králová et al., 2017).

  • Phosphoserine Peptide Synthesis: In the context of Alzheimer’s research, Fmoc-Ser(tBu)-OH plays a role in the solid-phase synthesis of tau phosphopeptides, significant in understanding Alzheimer’s Disease (Shapiro et al., 1996).

  • Chemical Transformations: It has been used in the stereocontrolled synthesis of Fmoc-β-nitroalanine, demonstrating its utility in complex chemical transformations (Chauhan & Wilk, 2010).

  • Peptide Library Screening: Fmoc-Ser(tBu)-OH is utilized in the synthesis of peptide libraries for screening against protein tyrosine phosphatases, highlighting its application in enzymatic studies (Gopishetty et al., 2008).

  • Manufacturing Hydrophobic Peptides: It is also used in the synthesis of hydrophobic peptides, which are important in cancer vaccine development (Shakoori & Gangakhedkar, 2014).

  • Solid-Phase Peptide Synthesis Innovations: Research has explored the use of greener solvents in Fmoc/tBu solid-phase peptide synthesis, where Fmoc-Ser(tBu)-OH is frequently employed, contributing to more environmentally sustainable practices in peptide synthesis (Al Musaimi, de la Torre, & Albericio, 2020).

  • Collagen Peptide Synthesis: Fmoc-Ser(tBu)-OH has been used in the synthesis of collagen peptides, an important area in biomedical research (Ottl, Musiol, & Moroder, 1999).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REITVGIIZHFVGU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231254
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser(tBu)-OH

CAS RN

71989-33-8
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fmoc-O-tert-butyl-L-serine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK6MDK63M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
A Di Fenza, M Tancredi, C Galoppini, P Rovero - Tetrahedron letters, 1998 - Elsevier
We observed unexpectedly high levels of racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. We …
Number of citations: 46 www.sciencedirect.com
V Kshtriya, B Koshti, N Gour - 2021 - chemrxiv.org
We report for the very first time the self-assembly of Fmoc variant 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid of threonine (Fmoc-Thr(tbu)-OH) and of serine …
Number of citations: 3 chemrxiv.org
JW PERICH, EC REYNOLDS - International Journal of Peptide …, 1991 - Wiley Online Library
The synthesis is of Tyr(P)‐containing peptides by the use of Fmoc‐Tyr(PO 3 Me 2 )‐OH in Fmoc/solid phase synthesis is complicated since, firstly, piperidine causes cleavage of the …
Number of citations: 45 onlinelibrary.wiley.com
CF Vergel Galeano, ZJ Rivera Monroy… - Journal of the Mexican …, 2014 - scielo.org.mx
Solid phase peptide synthesis using the Fmoc/t-Bu strategy (SPPS-Fmoc/tBu) is the most widely used methodology for obtaining synthetic peptides. In this paper, we evaluate the …
Number of citations: 44 www.scielo.org.mx
E HARTH‐FRITSCHY… - The Journal of peptide …, 1997 - Wiley Online Library
Esterification of glycosylated serine and cysteine derivatives with a 4‐alkoxybenzyl alcohol (Wang) resin is described. The classical methods of ester bond formation (symmetrical …
Number of citations: 13 onlinelibrary.wiley.com
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
Z Pan, C Wu, W Wang, Z Cheng, G Yao, K Liu… - Organic …, 2017 - ACS Publications
Gymnopeptides A and B are unprecedented highly N-methylated cyclic β-hairpin octadecapeptides with striking antiproliferative activities isolated from the mushroom Gymnopus fusipes…
Number of citations: 12 pubs.acs.org
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
We report the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH), Fmoc-L-aspartic acid 4-tert-…
Number of citations: 2 chemrxiv.org
SS Chauhan, HJ Wilk - Tetrahedron Letters, 2010 - Elsevier
Stereocontrolled synthesis of (S)-Fmoc-β-nitroalanine (20) was accomplished from (R)-Fmoc-Ser( t Bu)-OH (14) in a total of six steps via an oxime. The oxime (17) was obtained from (R)…
Number of citations: 3 www.sciencedirect.com
V Čeřovský, E Welker… - The Journal of peptide …, 2003 - Wiley Online Library
The presence of l‐5,5‐dimethylproline (dmP) within an amino acid sequence results in the formation of an X‐dmP peptide bond predominantly locked in a cis conformation. However, …
Number of citations: 12 onlinelibrary.wiley.com

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